5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid
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Overview
Description
5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid is a synthetic organic compound featuring a thiophene ring substituted with a methylsulfamoyl group and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized through sulfonation to introduce the methylsulfamoyl group. This is followed by acylation to attach the carbonyl group. The final step involves coupling the thiophene derivative with a pentanoic acid derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, 5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the thiophene ring and the sulfonamide group suggests possible applications in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its structural properties make it suitable for incorporation into polymers and other materials with specific electronic or mechanical characteristics.
Mechanism of Action
The mechanism by which 5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific molecular targets, influencing pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfonamide and pentanoic acid moieties, making it less versatile in biological applications.
Methylsulfamoylbenzoic acid: Contains a sulfonamide group but lacks the thiophene ring, affecting its electronic properties and reactivity.
Pentanoic acid derivatives: These compounds may have similar aliphatic chains but lack the aromatic thiophene ring, impacting their overall stability and reactivity.
Uniqueness
5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid is unique due to its combination of a thiophene ring, a sulfonamide group, and a pentanoic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[4-(methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c1-12-20(17,18)8-6-9(19-7-8)11(16)13-5-3-2-4-10(14)15/h6-7,12H,2-5H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPJLNUBHMPZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CSC(=C1)C(=O)NCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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